Bis(oxalato)borato de litio

Descripción general

Descripción

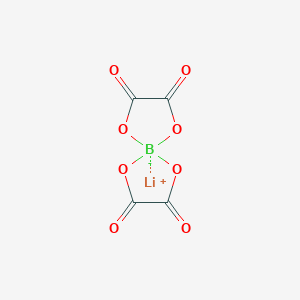

Lithium bis(oxalate)borate (LiB(C2O4)2) is a lithium salt that has garnered attention for its potential in rechargeable battery applications, offering alternatives to electrolytes that contain hazardous materials like perchlorate, fluoride, or arsenic. This compound is notable for its crystallization in various solvates, forming structures where it acts as both a chelating and bridging agent, which is critical for its role in battery chemistry (Zavalij, Yang, & Whittingham, 2004).

Synthesis Analysis

LiB(C2O4)2 is synthesized through reactions involving lithium hydroxide (LiOH), oxalic acid (H2C2O4), and boric acid (H3BO3) in a solid-state reaction. This process results in a product observed through various analytical techniques, including SEM and TEM, to identify phases, crystal structure, and morphological features, providing insight into its microstructure and nanoporous characteristics (Wigayati et al., 2015).

Molecular Structure Analysis

The crystal structures of LiB(C2O4)2 solvates demonstrate varied coordination geometries around lithium ions, ranging from octahedral to tetrahedral, influenced by the solvent environment. These structures play a significant role in its reactivity and interaction with solvents, which is essential for its application in battery electrolytes (Zavalij, Yang, & Whittingham, 2003).

Chemical Reactions and Properties

LiB(C2O4)2 acts as a film-forming electrolyte additive in lithium-ion batteries, promoting the formation of a dense boron-containing polymer layer that isolates electrode material from the electrolyte to prevent side reactions. It serves various roles, including acting as an HF scavenger to maintain electrode structural integrity and reacting with LiPF6 to generate lithium difluoro(oxalate)borate (LiDFOB), further used as a clean-up agent for reactive oxygen radicals (Li et al., 2023).

Physical Properties Analysis

The analysis of LiB(C2O4)2 involves studying its electrochemical and thermal behaviors. Its solutions exhibit unique surface chemistry, contributing to enhanced stability of Li-ion battery electrodes. Investigations into its electrochemical and thermal properties reveal the development of a favorable surface chemistry that provides better passivation to electrodes, which is crucial for battery performance and longevity (Larush-Asraf et al., 2007).

Chemical Properties Analysis

The oxidative stability and reaction mechanism of LiB(C2O4)2 have been explored, showing that its oxidation facilitates the formation of a robust solid-electrolyte interphase (SEI) on electrodes. Studies using spectroscopic techniques indicate that the oxidation of LiB(C2O4)2 involves the elimination of carbon dioxide and formation of acyl radicals, contributing to the electrode passivation and electrolyte stability (Shkrob et al., 2013).

Aplicaciones Científicas De Investigación

Baterías de ion litio de alta energía

El LiBOB se utiliza en baterías de ion litio (LIB) de alta energía. Es particularmente útil en óxidos en capas ricos en litio (LLO), que son materiales de cátodo atractivos para estas baterías . Sin embargo, los LLO a menudo sufren de mala ciclabilidad debido a la inestabilidad estructural y de la interfaz electrodo/electrolito . El LiBOB ayuda a mejorar el rendimiento de estos materiales al estabilizar la interfaz LLO/electrolito .

Formación de la intercapa de electrolito sólido

El LiBOB puede formar un polímero denso que contiene boro como intercapa de electrolito sólido (o intercapa de electrolito de cátodo). Esta capa aísla el material del electrodo del electrolito y previene las reacciones secundarias .

Eliminador de HF

El LiBOB puede servir como eliminador de HF para mantener la integridad estructural de los electrodos. Ayuda a evitar la disolución del metal de transición causada por el ataque de HF .

Generación de difluoro (oxalato)borato de litio (LiDFOB)

El LiBOB puede reaccionar con LiPF6 para generar difluoro (oxalato)borato de litio (LiDFOB). LiDFOB se puede utilizar además como agente de limpieza para radicales de oxígeno reactivos .

Mejora del rendimiento de los materiales del cátodo

En un electrolito formulado de carbonato de etileno/carbonato de metil etilo 1,0 M LiPF6 con 0,1 M LiBOB, la batería ensamblada con microesferas de Li1,2Mn0,54Co0,13Ni0,13O2 presenta una capacidad específica estable de 202 mA h g−1 a 0,5C y una notable retención de capacidad del 96,4% después de 100 ciclos .

Formación de la película de interfaz de electrolito de cátodo (CEI)

Las reacciones entre LiBOB y radicales de oxígeno activados dan como resultado la formación de una película densa de interfaz de electrolito de cátodo (CEI) que contiene especies de oxalato, fluoruro de litio y borato de alquilo. Esto contribuye a la supresión de la disminución de la capacidad/voltaje del LLO .

Mecanismo De Acción

Target of Action

Lithium bis(oxalate)borate (LiBOB) is primarily used as an electrolyte in lithium-ion batteries . Its primary targets are the anode and cathode of these batteries . It plays a crucial role in enhancing the performance of both the anode and cathode .

Mode of Action

LiBOB provides electrochemical stability at high applied potentials and thermal stability under various electrochemical conditions . It promotes the formation of a protective solid-electrolyte interface (SEI) layer . This SEI layer increases the capacity and cycle life of the battery when LiBOB is used as an electrolyte additive .

Biochemical Pathways

The reduction of the BOB− ion sets in at approximately 1.8 V, with solid lithium oxalate and soluble oxalatoborates as the main products . The reduced BOB− ion also reacts with itself and its environment to evolve CO2 . This reaction impacts the interphase formed on the negative electrode .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiBOB, we can discuss its behavior in the battery environment. LiBOB is reported to be reduced from 1.8−1.0 V, well before many other additives . This relatively high reduction potential is one aspect of LiBOB that differs from many other additives .

Result of Action

The result of LiBOB’s action is the formation of a dense cathode electrolyte interface (CEI) film . This film, approximately 15 nm thick, contains oxalate, lithium fluoride, and alkyl borate species . The formation of this CEI film contributes to the suppression of the capacity/voltage decay of the lithium-rich layered oxides (LLO) .

Action Environment

LiBOB is environmentally friendly with good film-forming property and high thermal stability . It is compatible with a variety of anodes and metal oxide cathodes . It is a thermally stable electrolyte that can be used to protect graphite-based anode materials in lithium-ion batteries .

Safety and Hazards

Propiedades

IUPAC Name |

lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BO8.Li/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQAYVUCVASGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BLiO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244761-29-3 | |

| Record name | Lithium bis(oxalato)borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244761-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borate(1-), bis(ethanedioato(2-)-kappaO1,kappaO2)-, lithium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244761293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]-, lithium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bis(oxalato)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borate(1-), bis[ethanedioato(2-)-κO1,κO2]-, lithium (1:1), (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does LiBOB interact with electrode surfaces to improve battery performance?

A1: LiBOB decomposes on electrode surfaces to form a stable, protective solid electrolyte interphase (SEI) layer. [, , , , ] This layer acts as a barrier between the electrode and the electrolyte, preventing further unwanted reactions and improving battery life. [, , , ]

Q2: Does LiBOB interact differently with anode and cathode materials?

A2: Yes, LiBOB demonstrates unique interactions with both. On graphite anodes, LiBOB forms a robust SEI layer rich in lithium oxalate, lithium borooxalate, and LixBOy species, enhancing stability during cycling. [] For Li-rich layered oxide cathodes, LiBOB reacts with activated oxygen radicals, forming a dense CEI film that protects the cathode and improves cycling stability. []

Q3: How does LiBOB compare to other commonly used electrolyte additives?

A3: Compared to additives like vinylene carbonate (VC), LiBOB forms a stiffer, thinner, and more electrochemically stable SEI film. [] While VC forms a softer, thicker film prone to partial decomposition upon charging, the LiBOB-derived film may be less adaptable to electrode volume changes. [] Combining LiBOB with other additives, like suberonitrile (SUN), can create synergistic effects, improving the structure and composition of the cathode electrolyte interface (CEI) on materials like LiCoO2. []

Q4: What is the molecular formula and weight of lithium bis(oxalate)borate?

A4: The molecular formula of lithium bis(oxalate)borate is C4H2BLiO8, and its molecular weight is 193.89 g/mol. [, ]

Q5: How is LiBOB typically characterized using spectroscopic techniques?

A5: Infrared (IR) spectroscopy, X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and X-ray photoelectron spectroscopy (XPS) are common techniques to characterize LiBOB. [, , , ] IR spectroscopy identifies functional groups, XRD reveals crystalline structure, NMR provides structural information, and XPS analyzes elemental composition and chemical states.

Q6: What types of batteries benefit from LiBOB as an electrolyte additive?

A6: LiBOB shows promise in various lithium-ion battery chemistries, including:

- High-voltage systems: LiBOB improves the performance of high-voltage cathodes like LiNi0.5Mn1.5O4 [, ] and LiCoO2 [] by forming a stable CEI, mitigating Mn dissolution, and enhancing cycling stability.

- Li-rich layered oxides: LiBOB enhances the performance of Li-rich layered oxide cathodes by stabilizing the cathode/electrolyte interface and improving capacity retention. []

- Silicon monoxide anodes: LiBOB improves the electrochemical performance of carbon-coated silicon monoxide (C-coated SiO) negative electrodes. []

- Lithium metal anodes: LiBOB forms a dense, protective interphase on lithium metal anodes, improving cycling stability and mitigating dendrite formation. []

- Solid-state batteries: LiBOB can be incorporated into solid polymer electrolytes, improving their mechanical strength, thermal stability, and electrochemical performance. []

Q7: Are there specific solvents that work best with LiBOB in electrolytes?

A8: LiBOB demonstrates compatibility with various solvents, including ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), diethyl carbonate (DEC), propylene carbonate (PC), and sulfolane (SL). [, , , , , , , ] The choice of solvent impacts the electrolyte's conductivity, viscosity, and film-forming properties.

Q8: How does the concentration of LiBOB in the electrolyte affect battery performance?

A9: The optimal LiBOB concentration varies depending on the specific battery chemistry and operating conditions. Studies have shown that even small amounts of LiBOB, such as 1 wt%, can significantly enhance high-temperature storage properties and cycling performance. [, ]

Q9: What are the limitations of using LiBOB in lithium-ion batteries?

A9: Despite its advantages, LiBOB has limitations:

- Limited solubility: LiBOB exhibits limited solubility in some commonly used electrolyte solvents, which can restrict its concentration and effectiveness. []

- Reactivity with Li2O2: LiBOB can react with lithium peroxide (Li2O2), leading to the formation of lithium oxalate and potentially limiting its use in Li-air batteries. []

Q10: How is computational chemistry used to study LiBOB?

A10: Density Functional Theory (DFT) calculations are employed to investigate:

- Decomposition mechanisms: DFT helps understand LiBOB's decomposition pathways during SEI and CEI formation, providing insights into the composition and properties of these layers. [, ]

- Thermodynamic stability: DFT calculates the thermodynamic stability of LiBOB and its reaction products in different environments, such as in the presence of water or lithium peroxide. [, ]

- Interactions with other electrolyte components: DFT helps understand how LiBOB interacts with solvents and other additives, influencing the overall electrolyte properties. []

Q11: Has machine learning been applied to research on LiBOB?

A12: Yes, machine learning models, such as artificial neural networks (ANNs), have been used to predict the optimal electrolyte compositions containing LiBOB for specific battery chemistries. [] These models can analyze large datasets of electrochemical performance data, accelerating the discovery and optimization of electrolyte formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)